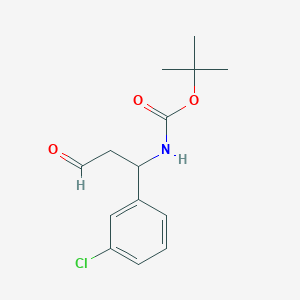
Tert-butyl (1-(3-chlorophenyl)-3-oxopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1-(3-chlorophenyl)-3-oxopropyl)carbamate: is an organic compound with the molecular formula C14H20ClNO3 . This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a carbamate group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(3-chlorophenyl)-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chlorophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl (1-(3-chlorophenyl)-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl (1-(3-chlorophenyl)-3-oxopropyl)carbamate is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate-containing molecules in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of tert-butyl (1-(3-chlorophenyl)-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can occur through covalent bonding or non-covalent interactions, depending on the specific enzyme and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl (3-chlorophenyl)carbamate
- Tert-butyl N-(1-(3-chlorophenyl)-3-hydroxypropyl)carbamate
- Tert-butyl (3-chlorophenyl)acetate
Comparison: Tert-butyl (1-(3-chlorophenyl)-3-oxopropyl)carbamate is unique due to the presence of the oxopropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C14H18ClNO3 |
|---|---|
Molekulargewicht |
283.75 g/mol |
IUPAC-Name |
tert-butyl N-[1-(3-chlorophenyl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C14H18ClNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,8-9,12H,7H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
VKVYYFUIVFEUNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC=O)C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-([1,1'-Biphenyl]-4-yl)-2,2-dicyclohexylethanone](/img/structure/B13085663.png)
![2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13085666.png)
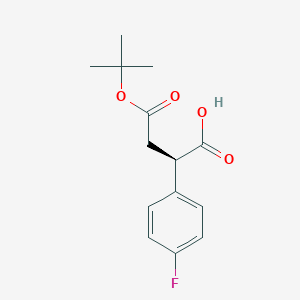
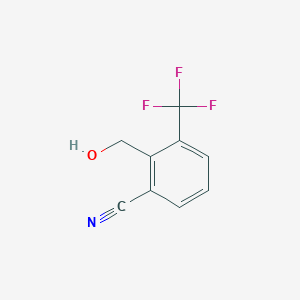
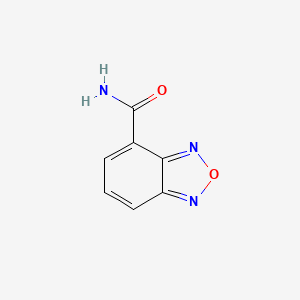
![4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085695.png)
![tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13085705.png)
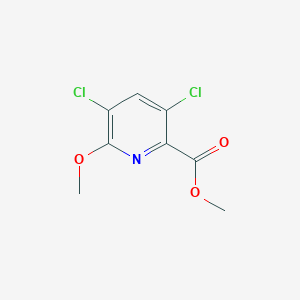



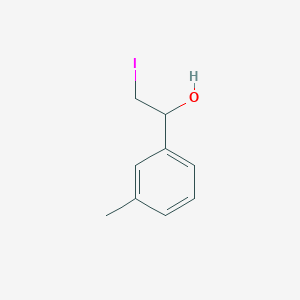

![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13085764.png)
